N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide
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Overview
Description
N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide typically involves the reaction of 4-fluoroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with hydroxylamine hydrochloride to introduce the hydroxy group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-N-hydroxybenzamide
- N-(4-Methoxyphenyl)-N-hydroxybenzamide
- N-(4-Fluorophenyl)-N-methoxybenzamide
Uniqueness
N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
918107-06-9 |
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Molecular Formula |
C14H12FNO3 |
Molecular Weight |
261.25 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C14H12FNO3/c1-19-13-8-2-10(3-9-13)14(17)16(18)12-6-4-11(15)5-7-12/h2-9,18H,1H3 |
InChI Key |
GSGIJGDVKIYFDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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